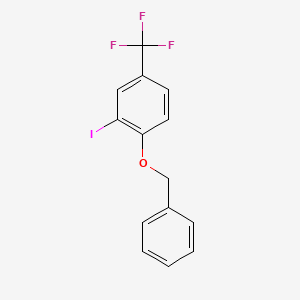
2-Benzyloxy-5-(trifluoromethyl)-1-iodobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Benzyloxy-5-(trifluoromethyl)-1-iodobenzene is an organic compound that features a benzene ring substituted with a benzyloxy group, an iodine atom, and a trifluoromethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is through the use of Suzuki–Miyaura coupling, which involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the selection of appropriate solvents and reagents is crucial to ensure the scalability and safety of the industrial synthesis.
Análisis De Reacciones Químicas
Types of Reactions
2-Benzyloxy-5-(trifluoromethyl)-1-iodobenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The benzyloxy group can be oxidized to form corresponding carbonyl compounds, while reduction reactions can modify the trifluoromethyl group.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki–Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.
Aplicaciones Científicas De Investigación
2-Benzyloxy-5-(trifluoromethyl)-1-iodobenzene has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science: Its unique substituents make it useful in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-Benzyloxy-5-(trifluoromethyl)-1-iodobenzene in chemical reactions involves the activation of the benzene ring through the electron-withdrawing effects of the trifluoromethyl group and the iodine atom. These substituents influence the reactivity of the compound, making it more susceptible to nucleophilic attack and facilitating various coupling reactions .
Comparación Con Compuestos Similares
Similar Compounds
1-Iodo-4-(trifluoromethyl)benzene: Lacks the benzyloxy group, making it less versatile in certain reactions.
1-(Benzyloxy)-4-(trifluoromethyl)benzene: Lacks the iodine atom, affecting its reactivity in substitution reactions.
Uniqueness
2-Benzyloxy-5-(trifluoromethyl)-1-iodobenzene is unique due to the combination of its substituents, which provide a balance of electron-withdrawing and electron-donating effects. This makes it a valuable intermediate in organic synthesis and a versatile compound for various applications .
Propiedades
Fórmula molecular |
C14H10F3IO |
|---|---|
Peso molecular |
378.13 g/mol |
Nombre IUPAC |
2-iodo-1-phenylmethoxy-4-(trifluoromethyl)benzene |
InChI |
InChI=1S/C14H10F3IO/c15-14(16,17)11-6-7-13(12(18)8-11)19-9-10-4-2-1-3-5-10/h1-8H,9H2 |
Clave InChI |
IOVDKFYIIWLPLJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)C(F)(F)F)I |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















